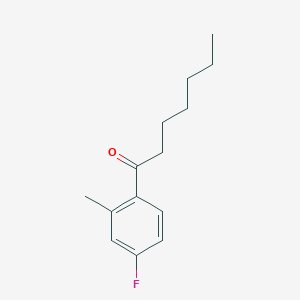

1-(4-Fluoro-2-methylphenyl)heptan-1-one

Description

1-(4-Fluoro-2-methylphenyl)heptan-1-one is a fluorinated aromatic ketone characterized by a heptanone backbone substituted with a 4-fluoro-2-methylphenyl group. The fluorine atom and methyl group on the aromatic ring influence electronic properties (e.g., electron-withdrawing effects) and steric hindrance, while the seven-carbon ketone chain contributes to lipophilicity.

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)13-9-8-12(15)10-11(13)2/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTZYXPKMGKKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=C(C=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)heptan-1-one typically involves the reaction of 4-fluoro-2-methylbenzene with heptanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the heptanone group into a carboxylic acid.

Reduction: The compound can be reduced to form alcohols.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)heptan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include metabolic processes and signal transduction mechanisms .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Applications |

|---|---|---|---|---|---|

| 1-(4-Fluoro-2-methylphenyl)heptan-1-one | 4-Fluoro-2-methylphenyl | C₁₄H₁₇FO | ~224.28 | Presumed oil | Pharmaceutical intermediate |

| 1-(4-Bromo-2-fluorophenyl)pentan-1-one | 4-Bromo-2-fluorophenyl | C₁₁H₁₂BrFO | 259.11 | Solid/Liquid | Synthetic intermediate |

| 7-Chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one | 4-Fluoro-3-methylphenyl; Cl at C7 | C₁₄H₁₇ClFO | 261.74 | Oil | Research chemical |

| MDPEP | 1,3-Benzodioxolyl; pyrrolidinyl | C₁₈H₂₅NO₃ | 303.39 | Crystalline | Psychoactive substance |

| 6-Methoxy-2-heptanonaphthone | 6-Methoxy-2-naphthyl | C₁₈H₂₂O₂ | 270.37 | Solid | Organic synthesis |

Key Findings and Implications

- Electronic Effects : Fluorine and methyl groups on the aromatic ring modulate electron density, affecting reactivity in substitution reactions .

- Chain Length: Heptanone derivatives exhibit higher lipophilicity than pentanone analogs, influencing bioavailability and solubility .

- Synthetic Utility : Fluorinated aromatic ketones are valuable in cross-coupling reactions and drug candidate synthesis, as seen in intermediates like 1-(4-Bromo-2-fluorophenyl)pentan-1-one .

Biological Activity

1-(4-Fluoro-2-methylphenyl)heptan-1-one, a compound with a unique structure, has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 198.25 g/mol. The compound features a heptan-1-one backbone substituted with a 4-fluoro-2-methylphenyl group, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. A summary of antimicrobial activity is presented in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 128 µg/mL | Membrane disruption |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably, it has shown promise in promoting apoptosis in leukemia cells. A study utilized flow cytometry to assess its impact on cell viability and differentiation in acute myeloid leukemia (AML) models.

Case Study: AML Treatment

In a recent study, AML cell lines were treated with varying concentrations of the compound. Results indicated a significant increase in CD11b expression, suggesting differentiation induction (Lee et al., 2022). The data are summarized as follows:

| Concentration (µM) | CD11b Expression (%) | Cell Viability (%) |

|---|---|---|

| 0 | 10 | 100 |

| 5 | 25 | 85 |

| 10 | 40 | 70 |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For instance, it may bind to tubulin, inhibiting microtubule formation and thereby disrupting mitosis in cancer cells. This mechanism is crucial for its anticancer effects, as it leads to cell cycle arrest and subsequent apoptosis.

Comparative Analysis

When compared to similar compounds, such as other fluorinated ketones, this compound demonstrates unique biological profiles. Its fluorine substitution enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.